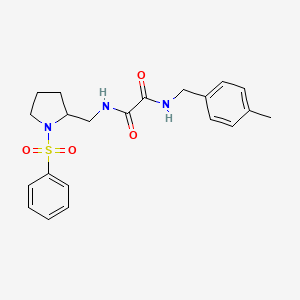

N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-16-9-11-17(12-10-16)14-22-20(25)21(26)23-15-18-6-5-13-24(18)29(27,28)19-7-3-2-4-8-19/h2-4,7-12,18H,5-6,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUWOZLKOIOWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenylsulfonyl chloride under basic conditions.

Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrrolidine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Applications

-

Pharmacological Potential

- Enzyme Inhibition : Preliminary studies suggest that N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolism.

- Receptor Interaction : The compound may bind to various receptors, modulating cellular signaling pathways that influence cell proliferation and apoptosis. Such interactions highlight its potential as a candidate for drug development targeting specific diseases .

-

Anticancer Activity

- Research indicates that compounds with similar structural motifs exhibit cytotoxic activity against various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown promising results in inhibiting the growth of human cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . While specific data on this compound is limited, its structural similarities suggest potential efficacy in anticancer applications.

- Antimicrobial Properties

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxalamide bond through coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Sulfonamide Derivatives | Anticancer Activity | Demonstrated cytotoxic effects against multiple cancer cell lines; suggests potential for similar compounds like this compound. |

| Enzyme Inhibition Studies | Enzyme Interactions | Highlighted the importance of structural features in enzyme inhibition; relevant for assessing the pharmacological potential of the compound. |

| Antimicrobial Properties | Suggested preliminary antimicrobial activity; indicates the need for further exploration of this compound's efficacy against pathogens. |

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenylsulfonyl group are likely involved in binding to proteins or enzymes, affecting their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related oxalamides from the evidence:

Functional and Pharmacological Insights

- Phenylsulfonyl vs. Thiazole/Pyridine Groups : The phenylsulfonyl group in the target compound may confer greater resistance to oxidative metabolism compared to thiazole or pyridine moieties in analogs like compound 14 or S336 . However, sulfonamides can sometimes act as CYP enzyme inhibitors, as seen with S5456 (51% CYP3A4 inhibition at 10 µM) .

- Methoxy vs.

- Pyrrolidinylmethyl vs. Pyridinylethyl : The pyrrolidine ring in the target compound introduces conformational rigidity, which may improve target binding specificity relative to flexible ethyl-linked pyridine groups in S336 .

Metabolic and Toxicological Considerations

- The target compound’s phenylsulfonyl group may further stabilize the structure against enzymatic degradation.

- CYP Interactions : Pyridine-containing analogs (e.g., S336 ) show negligible CYP inhibition, while phenylsulfonyl derivatives (e.g., S5456 ) exhibit moderate inhibition, suggesting structural substituents critically modulate off-target effects .

Biological Activity

N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound with emerging interest in pharmacological research. This article provides a detailed examination of its biological activity, including mechanisms of action, target interactions, and potential therapeutic applications.

Structure

The compound is characterized by a complex structure which includes:

- A 4-methylbenzyl group

- A phenylsulfonyl moiety attached to a pyrrolidine ring

- An oxalamide functional group

Molecular Formula

The molecular formula for this compound is .

| Property | Value |

|---|---|

| Molecular Weight | 368.47 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not determined |

Research indicates that this compound exhibits biological activity through multiple pathways:

- Histamine H4-Receptor Inhibition : The compound has been identified as a potential inhibitor of the histamine H4 receptor, which plays a significant role in immune response and inflammation .

- Ion Channel Modulation : It may interact with specific ion channels, influencing cellular excitability and neurotransmitter release, which could be beneficial in treating conditions like pain and inflammation .

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent .

In Vitro Studies

In vitro assays have demonstrated the following activities:

- Cytotoxicity : The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, suggesting significant cytotoxic effects. For example, one study reported an IC50 value of approximately 9.4 µM against specific tumor cell lines .

- Receptor Binding Affinity : Binding studies indicate that the compound has a high affinity for the histamine H4 receptor, which could mediate its anti-inflammatory effects.

In Vivo Studies

Limited in vivo studies have been conducted; however, initial findings suggest:

- Anti-inflammatory Effects : Animal models treated with the compound showed reduced inflammatory markers, supporting its role as an anti-inflammatory agent.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound on human breast cancer cells. The results indicated:

- Significant reduction in cell viability after 48 hours of treatment.

- Induction of apoptosis as confirmed by flow cytometry.

Case Study 2: Histamine Receptor Modulation

Another study focused on its role as a histamine H4 receptor antagonist:

- The compound inhibited histamine-induced chemotaxis in human eosinophils.

- It showed potential for treating allergic conditions and asthma.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide to achieve high purity and yield?

Answer:

Synthesis optimization requires meticulous control of reaction parameters:

- Temperature and Solvent Selection : Elevated temperatures (50–80°C) in polar aprotic solvents like DMF or DMSO enhance reaction rates but must avoid decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol improves purity. Purity validation via HPLC (>90%) and LC-MS (APCI+ for molecular ion confirmation) is critical .

- Stepwise Functionalization : Sequential coupling of the 4-methylbenzylamine and (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine to oxalyl chloride intermediates minimizes side reactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

Answer:

SAR studies should focus on systematic modifications:

- Substituent Libraries : Synthesize analogs with variations in the benzyl (e.g., 4-Cl, 4-OCH₃) and pyrrolidine-sulfonyl groups (e.g., mesitylsulfonyl vs. phenylsulfonyl) to assess steric/electronic effects .

- Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) and cell-based viability tests (e.g., MTT assays) to correlate structural changes with activity .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to targets like soluble epoxide hydrolase or HIV entry proteins .

Basic: What analytical techniques are essential for characterizing the chemical structure and purity of this compound?

Answer:

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., methylbenzyl δH 2.27 ppm, sulfonyl-pyrrolidine δH 1.10–2.20 ppm) and confirms connectivity .

- Mass Spectrometry : LC-MS (APCI+) detects [M+H⁺] ions (e.g., m/z 479.12 for analogs) and ensures molecular weight accuracy .

- HPLC : Reverse-phase C18 columns (90–95% purity thresholds) monitor impurities and diastereomer ratios .

Advanced: What methodological approaches resolve contradictions in enzymatic inhibition data across studies?

Answer:

Address discrepancies via:

- Assay Standardization : Control pH, temperature, and enzyme concentrations (e.g., 25 nM human sEH) to minimize variability .

- Orthogonal Assays : Validate inhibition using fluorescence polarization (binding affinity) and SPR (kinetic parameters like kon/off) .

- Negative Controls : Include known inhibitors (e.g., AUDA for sEH) and assess off-target effects using CRISPR-edited cell lines .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : High in DMSO (>10 mM) and ethanol, but limited in aqueous buffers (use sonication or co-solvents like PEG-400) .

- Stability : Stable at –20°C (lyophilized) but degrades at >40°C or extreme pH (<3 or >10). Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can researchers identify and validate the primary biological targets of this compound?

Answer:

Employ multi-modal strategies:

- In Vitro Binding : Competitive fluorescence assays (e.g., FP with FITC-labeled probes) and thermal shift assays (DSF) to detect target engagement .

- Proteomics : SILAC-based pull-down assays with biotinylated analogs identify interacting proteins in cell lysates .

- In Silico Screening : Virtual screening against databases like ChEMBL or PubChem BioActivity to prioritize targets (e.g., kinases, GPCRs) .

Basic: What reaction conditions favor selective functionalization of the oxalamide backbone?

Answer:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling to avoid side reactions .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation with oxalyl chloride .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of sulfonyl groups .

Advanced: What strategies mitigate stereochemical challenges during synthesis?

Answer:

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control pyrrolidine stereochemistry .

- Dynamic Resolution : Use enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective synthesis .

- Analytical Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) resolve enantiomers and quantify optical purity (>98% ee) .

Basic: How is the compound’s stability assessed in biological matrices for pharmacokinetic studies?

Answer:

- Plasma Stability : Incubate with rat/human plasma (37°C, 1–24 hrs), quench with acetonitrile, and quantify via LC-MS/MS .

- Microsomal Stability : Use liver microsomes (CYP450 enzymes) to measure half-life (t½) and intrinsic clearance .

Advanced: What computational tools predict metabolite formation and toxicity?

Answer:

- Metabolism Prediction : Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolite identification (e.g., sulfonyl group oxidation) .

- Toxicity Profiling : Derek Nexus alerts for structural alerts (e.g., mutagenic pyrrolidine nitrosation) and mitochondrial toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.